![molecular formula C18H14N2O2 B6576348 2-[(2-methyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 58867-56-4](/img/structure/B6576348.png)
2-[(2-methyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques such as elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can be obtained using an IR spectrometer .Scientific Research Applications
Pharmaceutical Synthesis
The isoindoline-1,3-dione scaffold offers a versatile platform for designing novel therapeutic agents. Researchers have explored its potential in drug discovery due to its unique chemical reactivity. By modifying substituents on the isoindoline ring, scientists can create derivatives with specific pharmacological properties. These compounds may target various biological pathways, making them promising candidates for drug development .
Photochromic Materials
Isoindoline-1,3-dione derivatives exhibit photochromic behavior—they change color upon exposure to light. This property makes them valuable for optical devices, sensors, and smart materials. By designing specific substituents, researchers can fine-tune their photochromic properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-8-13-9-12(6-7-16(13)19-11)10-20-17(21)14-4-2-3-5-15(14)18(20)22/h2-9,19H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUPURVYUXMPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315504 | |
Record name | 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40315504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione | |
CAS RN |
58867-56-4 | |
Record name | 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58867-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 294934 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058867564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC294934 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40315504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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